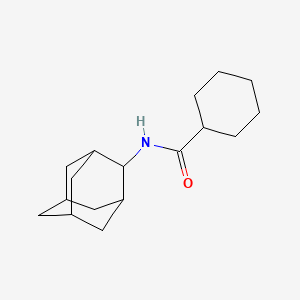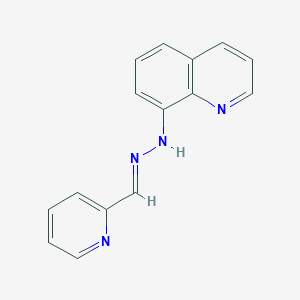
dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate (DMFT) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMFT is a derivative of thiophene, a heterocyclic compound that is widely used in the synthesis of various organic compounds.
作用机制
The mechanism of action of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory mediators, and the modulation of immune responses. dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has also been shown to exhibit antiviral activity against various viruses, including influenza virus and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the main advantages of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is its versatility in various fields of research. dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate can be easily synthesized using various methods, and its chemical structure can be easily modified to obtain derivatives with different properties. However, one of the limitations of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate, including the development of novel derivatives with improved properties, the investigation of its mechanism of action, and the evaluation of its potential applications in various fields. Some specific future directions include the development of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate-based materials with unique optical and electronic properties, the use of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate as a tool for epigenetic research, and the investigation of its potential as a therapeutic agent for various diseases.
合成方法
Dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate can be synthesized using a variety of methods, including the Friedel-Crafts reaction, the Knoevenagel condensation, and the Suzuki-Miyaura coupling reaction. The most common method used for the synthesis of dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate is the Knoevenagel condensation, which involves the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with 2-furoyl chloride in the presence of a base, such as triethylamine.
科学研究应用
Dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In material science, dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been used as a building block in the synthesis of various organic materials, such as liquid crystals and polymers. In organic synthesis, dimethyl 5-(2-furoylamino)-3-methyl-2,4-thiophenedicarboxylate has been used as a starting material for the synthesis of various organic compounds, such as amino acids and peptides.
属性
IUPAC Name |
dimethyl 5-(furan-2-carbonylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-7-9(13(17)19-2)12(22-10(7)14(18)20-3)15-11(16)8-5-4-6-21-8/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWRKCKLYASPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(furan-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)